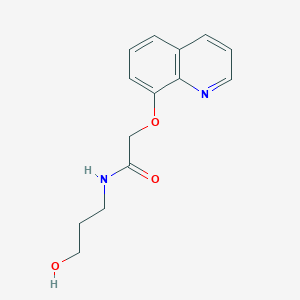

N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide

Description

N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide is a synthetic acetamide derivative featuring a quinolin-8-yloxy moiety attached to the acetamide backbone via an ether linkage. The 3-hydroxypropyl substituent on the nitrogen atom distinguishes it from other acetamide analogs.

Properties

CAS No. |

88350-28-1 |

|---|---|

Molecular Formula |

C14H16N2O3 |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

N-(3-hydroxypropyl)-2-quinolin-8-yloxyacetamide |

InChI |

InChI=1S/C14H16N2O3/c17-9-3-8-15-13(18)10-19-12-6-1-4-11-5-2-7-16-14(11)12/h1-2,4-7,17H,3,8-10H2,(H,15,18) |

InChI Key |

JKIIIWAXFPBJFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(=O)NCCCO)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide typically involves the following steps:

Formation of the Quinoline Ether: The initial step involves the reaction of quinoline-8-ol with 2-chloroacetamide in the presence of a base such as potassium carbonate. This reaction forms the quinoline ether intermediate.

Hydroxypropylation: The intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of N-(3-oxopropyl)-2-(quinolin-8-yloxy)acetamide.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Mechanisms of Action

Research indicates that quinoline derivatives, including N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide, exhibit significant anticancer activity through various mechanisms such as apoptosis induction and inhibition of tubulin polymerization. For instance, a study demonstrated that hybrids containing quinoline scaffolds showed IC50 values against HepG2 liver cancer cells ranging from 2.46 to 41.31 μM, with some compounds significantly inhibiting tubulin polymerization and inducing apoptosis .

Case Studies

- HepG2 Cell Line: A specific hybrid compound derived from quinoline-8-yloxy exhibited a potent antiproliferative effect by disrupting the cell cycle and inducing apoptosis through caspase activation .

- FaDu Hypopharyngeal Tumor Cells: Another study reported that compounds based on similar scaffolds showed better cytotoxicity compared to standard treatments like bleomycin, indicating the potential for development into effective cancer therapies .

Antimicrobial Activity

Broad-Spectrum Efficacy

N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide has also been evaluated for its antimicrobial properties against various bacterial strains. The compound has shown promising results against both Gram-positive and Gram-negative bacteria, including resistant strains .

Minimum Inhibitory Concentration (MIC) Values

The compound's effectiveness was quantified using MIC assays, revealing lower MIC values than standard antibiotics, suggesting its potential as a broad-spectrum antimicrobial agent .

Other Therapeutic Applications

Antiviral and Anti-inflammatory Properties

In addition to its anticancer and antimicrobial applications, derivatives of quinoline have been explored for antiviral and anti-inflammatory effects. The structural diversity of quinoline compounds allows for modifications that enhance their biological activities across different therapeutic areas .

Synthesis and Structural Insights

Synthesis Methods

The synthesis of N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide typically involves multi-step reactions that can yield high purity products suitable for biological testing. Various methods have been documented for synthesizing related quinoline derivatives with varying functional groups to optimize their pharmacological profiles .

Structural Characterization

Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate the structures of synthesized compounds, confirming their potential efficacy based on structural activity relationships (SARs) .

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the hydroxypropyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Key Research Findings

- Hydrogen Bonding: The 3-hydroxypropyl group in the target compound may improve solubility and target binding compared to non-polar substituents (e.g., cyclohexyl) .

- Aromatic Moieties: Quinoline-based analogs show structural versatility, but quinazoline derivatives exhibit superior anti-cancer activity in vitro .

- Safety Profiles : Cyclohexyl-substituted analogs demonstrate higher toxicity, suggesting that polar substituents (e.g., hydroxypropyl) may mitigate adverse effects .

Biological Activity

N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings.

1. Synthesis of N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide

The synthesis of this compound typically involves the reaction of quinoline derivatives with acetamide and hydroxypropyl groups. The methodology may vary, but it often includes steps such as:

- Bromination of 8-hydroxyquinoline to introduce reactive sites.

- Coupling reactions with hydroxypropylamine and acetic acid derivatives to form the final product.

Research indicates that variations in the synthesis process can lead to different biological activities, emphasizing the importance of structural modifications in drug design .

2.1 Antimicrobial Activity

N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide exhibits significant antimicrobial properties. Studies have shown that compounds containing the quinoline scaffold can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have demonstrated minimum inhibitory concentrations (MICs) against strains like Staphylococcus aureus and Escherichia coli, with values ranging from 4 to 16 µg/mL .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 | |

| Escherichia coli | 16 | |

| Klebsiella pneumoniae | 25 |

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer potential. For example, it has shown cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. In vitro studies revealed that treatment with similar quinoline derivatives led to a significant increase in apoptosis markers, such as caspase-9 activation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 2.46 | Induction of apoptosis via caspase activation |

| MCF-7 | 20.1 | ROS generation leading to cytotoxicity |

| KB-V1 | 20 | Tubulin polymerization interference |

The mechanisms through which N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide exerts its biological effects are multifaceted:

- Antimicrobial : The compound disrupts bacterial cell division by targeting essential proteins like FtsZ, crucial for bacterial cytokinesis .

- Anticancer : It induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) and modulation of cellular pathways related to cell cycle regulation and apoptosis .

3. Case Studies

Several studies have highlighted the biological activity of compounds related to N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide:

- In a study assessing various quinoline derivatives, one compound showed an IC50 value of 14 nM against KB-V1 cells, indicating potent anticancer activity and suggesting that structural modifications can enhance efficacy .

- Another investigation demonstrated that a derivative induced significant apoptosis in HepG2 cells, with a marked upregulation of active caspase-9 by more than five-fold compared to untreated controls .

4. Conclusion

N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide represents a promising candidate for further development due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential through structural modifications.

Future studies should focus on:

- Exploring the pharmacokinetics and bioavailability of this compound.

- Conducting in vivo studies to validate the efficacy observed in vitro.

- Investigating potential synergistic effects when combined with existing therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.